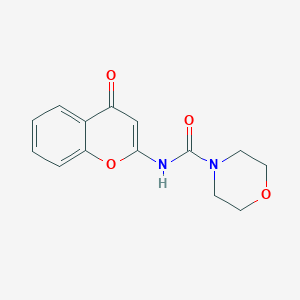![molecular formula C18H15FN4O B5541505 3-fluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5541505.png)
3-fluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"3-fluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide" is a compound with potential relevance in various chemical and biological contexts. The scientific interest in such compounds primarily stems from their structural and functional versatility, which allows them to interact with different biological targets, potentially leading to various pharmacological effects. This report will focus on the synthesis, molecular structure, chemical reactions and properties, and physical and chemical properties of this compound, excluding its applications in drug use, dosages, and related side effects.
Synthesis Analysis
The synthesis of compounds similar to "3-fluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide" often involves multi-step chemical reactions starting from basic aromatic or heteroaromatic compounds. These processes may include nitration, halogenation, Suzuki coupling, and amidation steps. The specific synthetic route can vary based on the desired functional groups and the starting materials available. For example, the synthesis of imidazo[1,2-b]pyridazines, which share some structural similarities, involves reactions from the relevant unsubstituted imidazo[1,2-b]pyridazines and N-(hydroxymethyl)benzamides, indicating a possible approach for constructing similar benzamide derivatives (Barlin et al., 1994).
Applications De Recherche Scientifique
Synthesis and Biological Activities
Anti-Influenza Activity : A study described a novel synthesis route for benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable antiavian influenza virus activity. Among the synthesized compounds, eight demonstrated significant antiviral activities against the H5N1 strain, highlighting the potential of such structures in developing antiviral drugs (Hebishy et al., 2020).
Antitumor Properties : Fluorinated benzothiazoles, structurally related to 3-fluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide, have been synthesized and shown potent cytotoxic activities in vitro against certain human breast cancer cell lines, underscoring the relevance of fluorinated compounds in cancer therapy (Hutchinson et al., 2001).
Antimicrobial Activity : Research on fluorobenzamides containing thiazole and thiazolidine showed promising antimicrobial analogs, with specific derivatives exhibiting significant activity against both bacterial and fungal strains. The presence of a fluorine atom in the benzoyl group was essential for enhancing this activity, indicating the importance of fluorination in antimicrobial compound design (Desai et al., 2013).
Serotonin Receptor Imaging in Alzheimer's : Fluorine-substituted benzamides have been utilized as molecular imaging probes for quantifying serotonin 1A receptor densities in the living brains of Alzheimer's disease patients, demonstrating the utility of such compounds in neuroimaging and the study of neuropsychiatric disorders (Kepe et al., 2006).
Propriétés
IUPAC Name |
3-fluoro-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O/c1-12-5-10-17(23-22-12)20-15-6-8-16(9-7-15)21-18(24)13-3-2-4-14(19)11-13/h2-11H,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFAABYIYDBDGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(2-thienylmethyl)amine hydrochloride](/img/structure/B5541430.png)






![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5541471.png)
![(1S*,5R*)-3-(3-acetylbenzoyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541479.png)

![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541492.png)
![3-{[3-(2-fluorophenoxy)-1-azetidinyl]carbonyl}-1-(methoxyacetyl)piperidine](/img/structure/B5541499.png)
![4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5541503.png)
